molecular formula C9H18 B1328930 1-Ethyl-3-methylcyclohexane CAS No. 3728-55-0

1-Ethyl-3-methylcyclohexane

Cat. No.: B1328930
CAS No.: 3728-55-0
M. Wt: 126.24 g/mol
InChI Key: UDDVMPHNQKRNNS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclohexane is an organic compound with the molecular formula C9H18. It is a cycloalkane, characterized by a cyclohexane ring substituted with an ethyl group and a methyl group. This compound is a colorless liquid that is soluble in organic solvents such as ether and benzene .

Preparation Methods

1-Ethyl-3-methylcyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexane with ethyl bromide and methyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution reactions.

In industrial settings, the production of this compound may involve more complex processes, including the use of advanced catalytic systems to optimize yield and purity. The exact conditions and reagents used can vary depending on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

1-Ethyl-3-methylcyclohexane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used for this purpose.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, reacting this compound with chlorine or bromine under UV light can produce halogenated derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield alcohols, ketones, or carboxylic acids, while halogenation typically results in the formation of haloalkanes .

Scientific Research Applications

1-Ethyl-3-methylcyclohexane has several applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-3-methylcyclohexane can be compared to other substituted cyclohexanes, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. Its reactivity and applications may differ from those of its isomers and other substituted cyclohexanes due to these structural differences.

Properties

IUPAC Name

1-ethyl-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVMPHNQKRNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864893
Record name 1-Ethyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3728-55-0
Record name 1-Ethyl-3-methylcyclohexane (cis,trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylcyclohexane (cis- and trans- mixture)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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